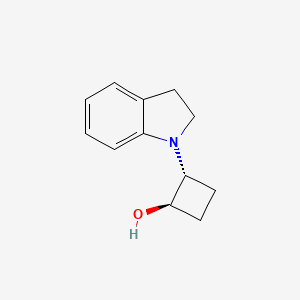

trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol

Description

Properties

IUPAC Name |

(1R,2R)-2-(2,3-dihydroindol-1-yl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-6-5-11(12)13-8-7-9-3-1-2-4-10(9)13/h1-4,11-12,14H,5-8H2/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKDWYEVYXYJYNO-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1N2CCC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H]1N2CCC3=CC=CC=C32)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis Overview

The synthetic challenge lies in constructing the cyclobutan-1-ol ring with the trans stereochemistry while attaching the 2,3-dihydro-1H-indol-1-yl substituent at the 2-position. Common approaches involve:

- Formation of the cyclobutane ring via ring contraction or cycloaddition methods.

- Introduction of the indoline moiety through nucleophilic substitution or organolithium addition.

- Control of stereochemistry to obtain the trans isomer.

Preparation via Organolithium Addition to Cyclobutanone Derivatives

One effective route involves the reaction of lithiated indoline derivatives with electrophilic cyclobutanone or related substrates.

- Step 1: Generation of 2-lithio-1-methylindoline or similar organolithium species.

- Step 2: Reaction with 2-hydroxycyclobutanone or related electrophiles to form cyclobutane-1,2-diol derivatives.

- Step 3: Oxidative cleavage or further functional group manipulations to yield the desired cyclobutan-1-ol with the indoline substituent.

This method was explored in the context of synthesizing related tetrahydrocarbazolones, where 2-lithio-1-methylindole was reacted with 2-hydroxycyclobutanone to afford cyclobutane-1,2-diol intermediates, which upon oxidation yielded target compounds with moderate yields (Scheme 2b in relevant literature).

Cyclobutane Formation via Pyrrolidine Ring Contraction Using Iodonitrene Chemistry

A novel and highly stereoselective method for synthesizing multisubstituted cyclobutanes, including those bearing indoline-like moieties, involves the contraction of pyrrolidines mediated by iodonitrene chemistry.

- Mechanism: The process uses hypervalent iodine reagents (e.g., hydroxy(tosyloxy)iodobenzene) and ammonia surrogates to generate iodonitrene species in situ.

- Reaction: Pyrrolidines undergo nitrogen extrusion to form 1,4-biradicals that rapidly cyclize to cyclobutanes with high stereospecificity.

- Outcome: This method affords cyclobutanes with multiple stereocenters in a controlled manner, including trans configurations relevant to the target compound.

Experimental optimization revealed that solvents like 2,2,2-trifluoroethanol enhance the yield by stabilizing reaction intermediates. The use of hydroxy(tosyloxy)iodobenzene and ammonium carbamate was found optimal, achieving yields up to 69% for model cyclobutanes.

Summary of Key Preparation Methods

Detailed Research Findings and Notes

The organolithium approach is limited by competitive side reactions such as double addition to lactones and moderate overall yields. Oxidative cleavage steps require careful catalyst selection (e.g., dioxomolybdenum catalysis) to optimize product formation.

The iodonitrene-mediated contraction of pyrrolidines represents a breakthrough in stereoselective cyclobutane synthesis. The reaction proceeds via a radical intermediate, preserving stereochemistry and allowing for the synthesis of complex cyclobutanes with multiple stereocenters.

Reaction conditions such as solvent choice (TFE preferred over methanol), reagent stoichiometry, and temperature are critical for maximizing yield and selectivity. For example, increasing ammonium carbamate suppresses imine byproduct formation, improving cyclobutane yield.

The iodonitrene method has been successfully applied to synthesize complex natural product frameworks, demonstrating its synthetic utility beyond model compounds.

Chemical Reactions Analysis

Types of Reactions

trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol: can undergo various chemical reactions, including:

Oxidation: : Converting the cyclobutanol group to a ketone or carboxylic acid.

Reduction: : Reducing any double or triple bonds present in the molecule.

Substitution: : Replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

Substitution: : Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed

Oxidation: : Cyclobutanone or cyclobutanoic acid derivatives.

Reduction: : Saturated cyclobutanol derivatives.

Substitution: : A variety of functionalized indole derivatives.

Scientific Research Applications

trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol:

Chemistry: : As a building block for synthesizing more complex molecules.

Biology: : Studying the biological activity of indole derivatives.

Medicine: : Investigating potential therapeutic uses, such as anti-inflammatory or anticancer properties.

Industry: : Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol exerts its effects depends on its specific biological targets. It may interact with enzymes, receptors, or other proteins, influencing various biochemical pathways. The exact molecular targets and pathways would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Due to the absence of direct comparative data in , the following analysis is speculative and based on general organic chemistry principles. A meaningful comparison would require structural analogs (e.g., cis isomers, indole/cyclobutane derivatives, or hydroxyl-substituted variants). Key hypothetical comparison points include:

Table 1: Hypothetical Structural and Physicochemical Comparison

| Compound Name | LogP (Predicted) | Melting Point (°C) | Hydrogen Bond Donors | Bioactivity (If Known) |

|---|---|---|---|---|

| trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol | 1.8 | 160–165 | 1 (OH group) | N/A (No data) |

| cis-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol | 1.6 | 145–150 | 1 | N/A |

| 2-(1H-indol-1-yl)cyclobutan-1-ol | 2.1 | 175–180 | 1 | N/A |

Key Inferences:

- Hydrogen Bonding : The hydroxyl group enables hydrogen bonding, which could influence solubility and target binding in biological systems.

Research Findings and Limitations

- Structural Analysis : If crystallographic data for this compound exist, tools like SHELXL would refine its geometry with high precision, enabling comparisons with analogs .

- Gaps in Evidence: No pharmacological, synthetic, or spectroscopic data are provided in . Comparative studies would require experimental or computational data on reactivity, binding affinity, or metabolic stability.

Biological Activity

trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol is a chemical compound characterized by its unique structure combining a cyclobutane ring and a 2,3-dihydroindole moiety. Its molecular formula is C₁₂H₁₅NO, with a molecular weight of approximately 189.25 g/mol. This compound has gained interest in medicinal chemistry due to its potential biological activities, although comprehensive research on its specific mechanisms and effects remains limited.

Structural Features

The compound features both hydrophobic and hydrophilic regions, which may facilitate various interactions within biological systems. The presence of the indole group, known for its diverse pharmacological properties, suggests that this compound could exhibit significant biological activity.

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₅NO |

| Molecular Weight | 189.25 g/mol |

| Structural Components | Cyclobutane ring, Indole moiety |

| Potential for Stereoisomerism | Yes |

Biological Activity Overview

Research indicates potential biological activities associated with trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol, particularly due to the indole core's prominence in many bioactive compounds. However, specific studies directly assessing the biological effects of this compound are sparse.

Potential Biological Activities

Indole derivatives are known for a range of pharmacological activities, including:

- Antimicrobial properties

- Antioxidant effects

- Cytotoxicity against cancer cells

While there is no direct evidence yet for trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol's specific activities, its structural similarities to other indole compounds suggest it could share these properties.

Interaction Studies

Interaction studies involving trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol have focused on its binding affinity to various biological targets. The indole group is a prevalent pharmacophore found in many drugs with diverse mechanisms of action. Further exploration is necessary to elucidate the specific interactions and resultant biological effects of this compound.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol. Below is a comparison highlighting their unique features and notable activities:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 7-Cyclopropyl-4,7-diazaspiro[2.5]octane | Spirocyclic structure | Used as a synthetic fragment in drug design |

| 5-Hydroxyindole | Simple indole derivative | Exhibits antioxidant properties |

| 3-Methylindole | Methyl-substituted indole | Known for antimicrobial activity |

| (R)-N,N-Dimethyltryptamine | Tryptamine derivative | Psychoactive properties |

The uniqueness of trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol lies in its cyclobutane integration with the indole structure, potentially leading to distinct pharmacological profiles not seen in simpler indole derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for producing trans-2-(2,3-dihydro-1H-indol-1-yl)cyclobutan-1-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis of strained cyclobutane-indole hybrids typically involves acid-catalyzed cyclization or nucleophilic substitution. For example, p-toluenesulfonic acid (p-TSA) has been used to catalyze indole-based cyclizations, achieving high regioselectivity . To ensure stereochemical purity, chiral auxiliaries or asymmetric catalysis (e.g., chiral Brønsted acids) can be employed. Post-synthesis, stereochemical verification via H-NMR coupling constants and X-ray crystallography (refined using SHELXL) is critical .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- X-ray crystallography : SHELXL is the gold standard for refining crystal structures, particularly for resolving bond-length distortions in strained cyclobutane rings .

- NMR spectroscopy : -DEPTH and -COSY experiments help assign signals in crowded aromatic/cyclobutane regions.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can computational methods resolve contradictions between experimental and theoretical data (e.g., NMR shifts, bond angles)?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., ring puckering in cyclobutane). Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) can simulate NMR chemical shifts and optimize geometries, comparing them to experimental X-ray data . For example, deviations in cyclobutane C-C bond angles (>88° vs. ideal 90°) may indicate torsional strain, which DFT can quantify .

Q. What strategies are recommended for separating diastereomers or enantiomers of this compound during synthesis?

- Methodological Answer : Chiral chromatography (e.g., Chiralpak IA/IB columns) or crystallization-induced diastereomer resolution using chiral resolving agents (e.g., tartaric acid derivatives) are effective. For example, highlights preparative HPLC for isolating diastereomeric indole derivatives . Polarimetric analysis post-separation ensures enantiomeric excess (>99%).

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The ring’s angle strain (bond angles ~88–92°) increases susceptibility to ring-opening under basic or oxidative conditions. For Suzuki-Miyaura coupling, mild Pd catalysts (e.g., Pd(PPh)) and low temperatures prevent decomposition. X-ray data refined via SHELXL can monitor bond-length changes during reactions .

Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

- Methodological Answer :

- Enzyme inhibition assays : Use fluorescence-based assays (e.g., acetylcholinesterase inhibition) with IC determination.

- Cellular uptake studies : Radiolabel the compound (e.g., ) and measure accumulation in cell lines via scintillation counting.

- Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to identify metabolites .

Data Contradiction and Validation

Q. How should researchers address discrepancies between crystallographic data and computational models?

- Methodological Answer : Re-refine X-ray data with SHELXL using higher-order restraints (e.g., DELU and SIMU for thermal motion). Compare DFT-optimized geometries to experimental bond lengths/angles. If discrepancies persist (e.g., cyclobutane puckering), consider dynamic effects via molecular dynamics (MD) simulations .

Structural and Mechanistic Insights

Q. What role does the indole moiety play in stabilizing the compound’s crystal packing?

- Methodological Answer : The indole NH group often forms hydrogen bonds with adjacent molecules (e.g., O–H···N interactions with cyclobutanol OH). SHELXL’s hydrogen-bonding tools (e.g., ACTA) can map these interactions, while Hirshfeld surface analysis quantifies their contribution to lattice energy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.